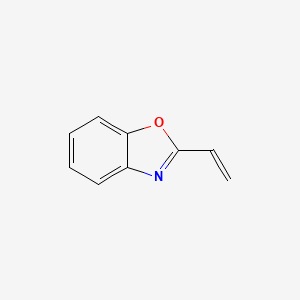

2-Ethenyl-1,3-benzoxazole

Description

Structure

3D Structure

Properties

CAS No. |

63359-54-6 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

2-ethenyl-1,3-benzoxazole |

InChI |

InChI=1S/C9H7NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H,1H2 |

InChI Key |

FDRCIXUKBBBOPH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NC2=CC=CC=C2O1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Ethenyl 1,3 Benzoxazole and Its Analogues

Directed Synthesis of the 1,3-Benzoxazole Nucleus with Ethenyl Functionality

The direct formation of the 2-ethenyl-1,3-benzoxazole scaffold is a primary goal of many synthetic strategies. These methods often involve the cyclization of a precursor that already contains the necessary carbon framework for both the benzoxazole (B165842) ring and the ethenyl substituent.

A cornerstone of benzoxazole synthesis is the condensation reaction of 2-aminophenols with carbonyl compounds. nih.gov To obtain the 2-ethenyl moiety, unsaturated aldehydes or carboxylic acids (or their derivatives) are employed. The traditional approach involves the condensation of 2-aminophenol with an α,β-unsaturated aldehyde, such as acrolein, or acrylic acid, followed by cyclization. nih.gov This process often requires acidic or basic catalysts and can be performed under various reaction conditions. nih.govijpbs.com

Modern advancements in this area focus on the use of novel catalysts to improve yields, reduce reaction times, and employ more environmentally benign conditions. For instance, various metal catalysts, nanocatalysts, and ionic liquids have been utilized to facilitate the condensation and subsequent oxidative cyclization. nih.govrsc.org The reaction of 2-aminophenol with unsaturated carboxylic acids can be promoted by reagents like polyphosphoric acid (PPA) at elevated temperatures. globalresearchonline.net

A general scheme for this approach is the reaction between a substituted 2-aminophenol and an acrylic acid derivative, which upon heating, undergoes condensation and dehydration to form the this compound ring system. The substituents on the 2-aminophenol ring dictate the final substitution pattern on the benzene (B151609) part of the benzoxazole.

| Catalyst/Reagent | Substrates | Conditions | Yield | Reference |

| Polyphosphoric acid (PPA) | 2-Aminophenol, Acrylic acid | High Temperature | Moderate to Good | globalresearchonline.net |

| Lewis Acids (e.g., ZnCl2) | 2-Aminophenol, Acrolein | Reflux in solvent | Variable | ijpbs.com |

| Green Catalysts (e.g., Fly Ash) | 2-Aminophenol, Cinnamic aldehyde | Solvent-free, Heat | Good | nih.gov |

This table is illustrative and provides a general overview of catalysts and conditions.

Transition metal catalysis offers powerful tools for the synthesis of 2-ethenyl-1,3-benzoxazoles. These methods often involve the coupling of a pre-formed benzoxazole nucleus with a vinyl source or a domino reaction where the coupling and cyclization occur in a single pot. One such strategy involves the palladium-catalyzed coupling of 2-halobenzoxazoles with vinyl stannanes or vinyl boronic acids (Suzuki coupling).

Alternatively, a more convergent approach involves the reaction of 2-aminophenol with a vinyl halide or triflate in the presence of a palladium or copper catalyst under a carbon monoxide atmosphere (aminocarbonylation), followed by an acid-mediated ring closure to furnish the this compound. organic-chemistry.org Copper-catalyzed reactions have also been employed for the intramolecular cyclization of o-haloanilides, which can be adapted for the synthesis of 2-substituted benzoxazoles. nih.gov A one-pot synthesis of 2-styryl benzoxazoles has been achieved through a sequential aminocarbonylation of vinyl bromides with 2-aminophenols, followed by acid-mediated cyclization. organic-chemistry.org

| Metal Catalyst | Coupling Partners | Key Reaction Type | Reference |

| Palladium(0) complexes | 2-Halobenzoxazole, Vinyl stannane/boronic acid | Stille/Suzuki Coupling | ijpbs.com |

| Palladium/Copper | 2-Aminophenol, Vinyl halide, CO | Aminocarbonylation-Cyclization | organic-chemistry.org |

| Copper(I) Iodide | 2-Bromoaniline, Acyl chloride | Domino Acylation-Annulation | organic-chemistry.org |

This table provides examples of transition metal-catalyzed approaches.

Oxidative methods provide another efficient route to the this compound core. These reactions typically involve the formation of a Schiff base intermediate from 2-aminophenol and an unsaturated aldehyde, followed by an oxidative cyclization step. globalresearchonline.netmdpi.com Various oxidants can be employed for this purpose, including manganese(III) acetate, lead tetraacetate, or even molecular oxygen in the presence of a suitable catalyst. globalresearchonline.net

Dehydrogenative cyclization pathways involve the direct coupling of 2-aminophenols with unsaturated alcohols or hydrocarbons, where C-H and N-H/O-H bonds are broken and new C-N and C-O bonds are formed with the concomitant loss of hydrogen. Ruthenium catalysts have been shown to be effective for the acceptorless dehydrogenative coupling (ADC) reaction of primary alcohols with 2-aminophenols to yield 2-substituted benzoxazoles. ijpbs.com This methodology can be applied using unsaturated alcohols to introduce the ethenyl group.

| Oxidant/Catalyst | Precursors | Reaction Type | Reference |

| Manganese(III) Acetate | 2-Aminophenol, Unsaturated aldehyde | Oxidative Cyclization of Schiff Base | globalresearchonline.net |

| Lead Tetraacetate | 2-Aminophenol, Unsaturated aldehyde | Oxidative Cyclization of Schiff Base | globalresearchonline.net |

| Ruthenium complexes | 2-Aminophenol, Unsaturated alcohol | Acceptorless Dehydrogenative Coupling | ijpbs.com |

This table summarizes oxidative and dehydrogenative approaches.

Sustainable and Efficient Synthesis Techniques for this compound

The development of environmentally benign and efficient synthetic routes for this compound and its analogues is a key focus in modern organic chemistry. These strategies aim to minimize waste, reduce energy consumption, and utilize renewable resources, aligning with the principles of green chemistry. Key advancements include the use of green solvents, solvent-free reaction conditions, and innovative catalytic systems such as heterogeneous, photochemical, and electrochemical catalysts.

Application of Green Solvents and Solvent-Free Conditions

The move away from volatile and hazardous organic solvents is a cornerstone of sustainable synthesis. For benzoxazole derivatives, solvent-free conditions have proven particularly effective, often leading to faster reaction rates, higher yields, and simplified product purification. researchgate.net

Ultrasound irradiation is one technique that has been successfully paired with solvent-free synthesis. For instance, the synthesis of 2-substituted benzoxazoles has been achieved by sonicating a mixture of 2-aminophenol and various benzaldehydes in the presence of a catalyst without any solvent. researchgate.netnih.gov This method not only accelerates the reaction, with completion times as short as 30 minutes, but also produces only water as a byproduct, enhancing its green credentials. nih.gov

Microwave-assisted synthesis under solvent-free conditions is another powerful tool. The reaction between o-aminophenol and aldehydes catalyzed by [Bmim]PF6 ionic liquid under microwave irradiation proceeds rapidly and efficiently without the need for a solvent. researchgate.net This approach offers several advantages, including a broad substrate scope, high yields, and scalability. researchgate.net

The following table summarizes various solvent-free approaches for the synthesis of benzoxazole analogues.

| Catalyst | Reactants | Conditions | Time | Yield (%) | Reference |

| Brønsted Acidic Ionic Liquid (BAIL) gel | 2-Aminophenol, Benzaldehyde | 130 °C | 5 h | 98 | nih.govacs.org |

| Imidazolium chlorozincate (II) ionic liquid on Fe3O4 nanoparticles (LAIL@MNP) | 2-Aminophenol, Benzaldehyde | Ultrasound, 70 °C | 30 min | up to 90 | researchgate.netnih.gov |

| [Bmim]PF6 ionic liquid | o-Aminophenol, Aldehydes | Microwave, 80 °C, 120 W | Short | Good to Excellent | researchgate.net |

These solvent-free methods demonstrate a significant step towards more sustainable chemical manufacturing by eliminating solvent waste, reducing energy input through faster reactions, and often allowing for easier product isolation. nih.govnih.gov

Heterogeneous Catalysis (e.g., Nanocatalysts, Ionic Liquids) in Ethenylbenzoxazole Synthesis

Heterogeneous catalysts are crucial to green chemistry because they can be easily separated from the reaction mixture and reused, which minimizes waste and reduces costs. nih.govnih.gov Nanocatalysts and ionic liquids have emerged as highly effective heterogeneous catalysts for the synthesis of benzoxazole derivatives.

Ionic Liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them environmentally friendly alternatives to volatile organic compounds. Brønsted acidic ionic liquids (BAILs) have been particularly useful. A BAIL gel, created by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate, has been used to catalyze the reaction between 2-aminophenol and benzaldehyde under solvent-free conditions, achieving a 98% yield. nih.govacs.org A key advantage of this BAIL gel is its reusability; it can be recovered and reused for at least five consecutive runs without a significant drop in catalytic activity. nih.govacs.orgrsc.org Other ionic liquids, such as 1-butylpyridinium iodide, have also been used as recyclable catalysts for the synthesis of 2-aminobenzoxazoles. nih.gov

Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. researchgate.net Their application in benzoxazole synthesis allows for lower catalyst loading, shorter reaction times, and high atom economy. researchgate.net A notable example is the use of an imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 magnetic nanoparticles (LAIL@MNP). researchgate.netnih.gov This catalyst facilitates the synthesis of benzoxazoles under solvent-free ultrasound irradiation. nih.gov The magnetic nature of the nanoparticles allows for simple separation of the catalyst from the reaction mixture using an external magnet, and it can be reused multiple times without a considerable decline in performance. researchgate.netnih.gov Other nanocatalysts, including copper(II) oxide nanoparticles, have also been employed for the ligand-free synthesis of substituted benzoxazoles. organic-chemistry.org

The table below compares different heterogeneous catalysts used in the synthesis of benzoxazole analogues.

| Catalyst Type | Specific Catalyst | Key Features | Yield (%) | Reusability | Reference |

| Ionic Liquid Gel | Brønsted Acidic Ionic Liquid (BAIL) gel | Solvent-free, Efficient | 85-98 | At least 5 runs | nih.govacs.orgrsc.org |

| Magnetic Nanocatalyst | LAIL@MNP | Solvent-free, Ultrasound-assisted, Easy magnetic separation | up to 90 | Several runs | researchgate.netnih.gov |

| Ionic Liquid | 1-butylpyridinium iodide ([BPy]I) | Metal-free, Mild conditions | up to 97 | At least 4 runs | nih.gov |

| Nanoparticle | Copper(II) oxide nanoparticles | Ligand-free, Heterogeneous | Good | Recyclable | organic-chemistry.org |

Photochemical and Electrochemical Synthetic Strategies

Photochemical and electrochemical methods represent advanced, sustainable strategies for organic synthesis, often allowing reactions to proceed under mild conditions without the need for harsh reagents.

Photochemical Strategies: While direct photochemical synthesis of the this compound core is not widely documented, the photochemical properties of these compounds are of significant interest. Styrylbenzazoles, which are analogues of this compound, are known photoswitches that can undergo a light-driven E-Z isomerization of the central double bond. diva-portal.org This property is crucial for applications in materials science and molecular electronics. The synthesis of these compounds is typically achieved through condensation reactions rather than photochemical routes. For example, 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles can be prepared by reacting 2-methylbenzo[d]oxazole with an appropriate aldehyde in the presence of a strong base at low temperatures. nih.gov

Electrochemical Strategies: Electro-organic synthesis is a powerful green chemistry tool that uses electricity to drive chemical reactions, replacing toxic and expensive chemical oxidants or reductants. organic-chemistry.org The electrochemical synthesis of the benzoxazole scaffold has been successfully developed. One method involves the cyclization of alcohols with o-substituted anilines using a catalytic amount of a cobalt salt under air at room temperature. nih.gov This approach provides good to excellent yields for a wide range of 2-substituted benzimidazoles, benzothiazoles, and benzoxazoles. nih.gov Another green electrochemical pathway has been reported for the synthesis of 2-aryl benzoxazoles, which operates by supplying a 10mA current. ijpbs.com Although these methods have not been specifically detailed for this compound, they represent a promising and adaptable green technology for the future synthesis of this compound and its derivatives.

| Strategy | Method | Reactants | Key Features | Reference |

| Chemical Synthesis | Base-catalyzed condensation | 2-Methylbenzo[d]oxazole, Aldehydes | Forms the ethenyl linkage | nih.gov |

| Electrochemical | Cobalt-catalyzed cyclization | Alcohols, o-Substituted anilines | Mild conditions, Avoids chemical oxidants | nih.gov |

| Electrochemical | Current-driven synthesis | Not specified | Green pathway for 2-aryl benzoxazoles | ijpbs.com |

Mechanistic Investigations of 2 Ethenyl 1,3 Benzoxazole Reactivity and Transformations

Elucidation of Reaction Mechanisms at the 2-Ethenyl Position

The exocyclic double bond of the ethenyl group is a primary site for various chemical transformations, including addition and cycloaddition reactions.

Electrophilic and Nucleophilic Additions to the Ethenyl Bond

The electron-rich nature of the benzoxazole (B165842) ring influences the reactivity of the attached ethenyl group. The π-electrons of the double bond are susceptible to attack by both electrophiles and nucleophiles, leading to a variety of addition products.

Electrophilic additions typically proceed through the formation of a carbocation intermediate. The stability of this intermediate is influenced by the electronic properties of the benzoxazole ring. For instance, the addition of hydrogen halides (HX) would likely follow Markovnikov's rule, with the proton adding to the terminal carbon of the ethenyl group to form a more stable secondary carbocation adjacent to the benzoxazole ring.

Nucleophilic additions to the ethenyl bond are also possible, particularly under conditions that activate the double bond towards such attacks. This can be facilitated by the presence of electron-withdrawing groups on the benzoxazole ring or through the use of specific catalysts.

Cycloaddition Reactions Involving the Ethenyl Moiety

Cycloaddition reactions offer a powerful tool for the construction of complex cyclic systems. numberanalytics.com The ethenyl group of 2-ethenyl-1,3-benzoxazole can participate as a 2π-electron component in these reactions. libretexts.org

One of the most well-known types of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In this reaction, the this compound would act as the dienophile, reacting with a conjugated diene. The rate and selectivity of these reactions are governed by factors such as the electronic properties of both the diene and the dienophile, as well as steric hindrance. numberanalytics.com

Another significant class of cycloadditions are [2+2] cycloadditions, which involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. libretexts.orgmdpi.com These reactions are often photochemically induced. mdpi.com Additionally, transition metal-catalyzed cycloadditions, for example using gold catalysts, have emerged as a versatile method for constructing various cyclic structures. beilstein-journals.org The mechanism often involves the activation of one of the unsaturated components by the metal catalyst.

Furthermore, [3+2] cycloadditions provide a route to five-membered rings. For instance, a phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with a cyclopropenone has been reported. nih.gov This reaction proceeds through a zwitterionic intermediate. nih.gov

Reactivity of the 1,3-Benzoxazole Ring System

The benzoxazole ring itself is an aromatic system that can undergo a range of reactions, including substitution, ring-opening, and rearrangement.

Aromatic Substitution Patterns and Mechanisms

The benzoxazole ring is susceptible to electrophilic aromatic substitution. The heteroatoms in the oxazole (B20620) ring influence the position of substitution on the fused benzene (B151609) ring. evitachem.com Nitration of benzoxazole, for example, typically occurs at the C6-position. globalresearchonline.net The presence of electron-withdrawing groups can favor halogenation. globalresearchonline.net The general aromaticity of the benzoxazole moiety makes it relatively stable, but the heterocyclic nature provides reactive sites for functionalization. globalresearchonline.net

The mechanism of electrophilic substitution involves the attack of an electrophile on the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. The regioselectivity is dictated by the directing effects of the fused oxazole ring.

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Benzoxazole | H₂SO₄, HNO₃ | 6-Nitrobenzoxazole | globalresearchonline.net |

| 2-Phenylbenzoxazole | HNO₃, Room Temperature | 6-Nitro-2-phenylbenzoxazole | globalresearchonline.net |

| Benzoxazole | Hydroxylamine hydrochloride, 1M NaOH, then Cl₂ or Br₂ in CHCl₃ | 3-Amino-5-chloro/bromo-benzoxazole | globalresearchonline.net |

Ring-Opening and Rearrangement Reactions

Under certain conditions, the benzoxazole ring can undergo ring-opening reactions. For instance, treatment of 2-mercaptobenzoxazoles with iodine and amidine bases can lead to intramolecular cyclization with a concurrent opening of the oxazole ring. Some benzoxazole derivatives can undergo the Smiles rearrangement, which involves the intramolecular nucleophilic attack of a nitrogen atom on the benzoxazole ring carbon, leading to a spiro intermediate. acs.org

Rearrangement reactions are also a feature of benzoxazole chemistry. Cationic rearrangements, for instance, can be influenced by the reaction conditions such as the type of acid, its concentration, the solvent, and the temperature. msu.edu In some cases, a sequence of rearrangements can lead to products with significantly different structures from the starting material. msu.edu The benzotriazole (B28993) ring cleavage (BtRC) approach is a versatile method for synthesizing various benzoheterocycles, including benzoxazoles, through mechanisms like the Dimroth rearrangement. acs.orgarkat-usa.org

Photochemical Pathways and Excited State Dynamics of 2-Ethenyl-1,3-benzoxazoles

Upon absorption of light, this compound and its derivatives can enter into electronically excited states, leading to a variety of photochemical reactions. The properties of a molecule can change drastically in its excited state compared to its ground state. diva-portal.org

A key process for many benzoxazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.gov This involves the transfer of a proton from a donor group (like a hydroxyl group) to an acceptor group (like the nitrogen atom of the oxazole ring) within the same molecule in the excited state. nih.gov This process often leads to the formation of a keto tautomer and is characterized by a large Stokes shift in fluorescence. researchgate.net The ESIPT process can be extremely fast, occurring on a femtosecond timescale. nih.gov

The photochemical behavior can be highly dependent on the solvent. For example, for 2-(2'-hydroxyphenyl)-benzoxazole (HBO), an ultrafast ESIPT process is followed by isomerization in acetonitrile (B52724) solution. researchgate.netnih.gov However, in an aqueous solution, the isomerization process is inhibited. researchgate.netnih.gov The presence of electron-withdrawing groups on the phenyl ring can suppress the ESIPT process. researchgate.netacs.org

Irradiation of 1,3-benzoxazole with UV light can lead to its isomerization to 2-isocyanophenol. uc.pt The study of excited-state dynamics often involves time-resolved spectroscopic techniques to directly observe the transient species and reaction pathways. researchgate.netnih.gov

| Compound | Solvent | Excitation Wavelength (nm) | Observed Process | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-(2'-hydroxyphenyl)-benzoxazole (HBO) | Acetonitrile | 267 | ESIPT and Isomerization | Ultrafast ESIPT followed by isomerization. | researchgate.netnih.gov |

| 2-(2'-hydroxyphenyl)-benzoxazole (HBO) | Aqueous solution | 267 | ESIPT | Isomerization is inhibited by water. | researchgate.netnih.gov |

| 1,3-Benzoxazole | Argon matrix | 233 | Isomerization | Nearly quantitative conversion to 2-isocyanophenol. | uc.pt |

UV-Induced Transformations and Isomerizations

The photochemistry of the 1,3-benzoxazole core, the foundational structure of this compound, has been investigated through matrix isolation studies, which provide insight into its fundamental transformation pathways under ultraviolet (UV) irradiation. acs.orgresearchgate.netuc.pt When monomers of 1,3-benzoxazole isolated in a cryogenic argon matrix are subjected to narrowband UV light, they undergo significant photochemical transformations. acs.orgresearchgate.net

Irradiation at a specific wavelength of 233 nm has been shown to induce a nearly quantitative conversion of 1,3-benzoxazole into its open-ring isomer, 2-isocyanophenol. acs.orgresearchgate.netuc.pt This process involves the cleavage of the C-O bond within the oxazole ring. The resulting 2-isocyanophenol is itself photochemically active and can undergo further reactions upon irradiation at different wavelengths where the parent benzoxazole does not absorb. acs.orgresearchgate.netuc.pt These subsequent photoreactions for the related 2-cyanophenol include OH bond cleavage to form a phenoxyl radical, recombination of a detached hydrogen atom to yield an oxo tautomer, and decomposition. acs.orgresearchgate.net For 2-isocyanophenol, an analogous mdpi.comnih.gov H-shift from the hydroxyl to the isocyano group is proposed, which leads to an unstable nitrile ylide that collapses back to form benzoxazole. researchgate.net

In the context of this compound, also known as styrylbenzoxazole, the primary UV-induced isomerization is the trans-cis (or E/Z) isomerization around the ethenyl double bond. diva-portal.orgnih.gov This photoswitching behavior is initiated by the absorption of a photon, leading to the formation of an excited state where rotation around the C=C bond becomes possible. diva-portal.orgnih.gov This reversible transformation between the E and Z isomers is central to its function as a molecular photoswitch and can be influenced by various structural and environmental factors. diva-portal.org

Fluorescence Quantum Yields and Lifetimes

The photophysical properties of benzoxazole derivatives, including their fluorescence quantum yields (Φf) and lifetimes (τf), are highly sensitive to their molecular structure and environment. Generally, benzoxazole-based fluorescent probes exhibit low quantum yields in solution, with reported values often in the range of 0.01 to 0.17. periodikos.com.br However, these values can be significantly higher in more rigid environments, such as polymer films, where they have been observed to be between 0.07 and 0.33. periodikos.com.br The fluorescence lifetimes for these organic molecules are typically in the nanosecond range. periodikos.com.br

For styrylbenzazole photoswitches, the quantum yields for the E→Z photoisomerization are notably high, often reaching values above 40% or even 50%. diva-portal.org The efficiency of the reverse Z→E isomerization is also a critical parameter. For the parent styrylbenzoxazole (unsubstituted), the quantum yield for the Z→E back-isomerization is 31%. diva-portal.org This value is significantly influenced by substitution on the aryl ring and the nature of the heterocyclic system. diva-portal.org

| Compound | λmax E-isomer (nm) | Φ(E→Z) (%) | Φ(Z→E) (%) | Photostationary State (E:Z ratio at 340 nm) |

|---|---|---|---|---|

| Styrylbenzoxazole (1a) | 326 | 49 | 31 | 25:75 |

| Styrylbenzothiazole (B8753269) (2a) | 337 | 51 | 22 | 10:90 |

| Styryl-N-methylbenzimidazole (4a) | 332 | 41 | 18 | 10:90 |

| 2,6-Dimethylstyrylbenzoxazole (1i) | 316 | 43 | 13 | 3:97 |

Structure-Reactivity Relationships in this compound Systems

The photochemical reactivity and properties of this compound systems are profoundly influenced by their molecular structure. Key relationships have been established between structural modifications and the resulting photophysical behavior, allowing for the fine-tuning of these compounds for specific applications. diva-portal.orgacs.org

Effect of Aryl Ring Substitution: The position of substituents on the styryl aryl ring has a dramatic effect on isomerization efficiency. A comparison of ortho- and para-substituted derivatives reveals that ortho-substitution leads to more favorable photoswitching properties. diva-portal.org For instance, the introduction of two ortho-methyl groups in 2,6-dimethylstyrylbenzoxazole results in a photostationary state (PSS) with 97% of the Z-isomer, compared to much lower ratios for para-substituted analogues. diva-portal.org This improvement is attributed to several factors:

The absorption bands of the Z-isomers in ortho-substituted compounds are more significantly shifted to shorter wavelengths (hypsochromic shift) relative to the E-isomers, which reduces spectral overlap and allows for more selective excitation. diva-portal.org

The quantum yields for the Z→E back-isomerization are considerably lower for ortho-substituted switches. diva-portal.org

The extinction coefficients of the Z-isomers are lower compared to the E-isomers. diva-portal.org

Effect of the Heterocyclic Moiety: The nature of the heterocyclic ring fused to the benzene ring also plays a crucial role in determining the molecule's properties. Replacing the benzoxazole moiety with benzothiazole (B30560) or N-methylbenzimidazole leads to a slight bathochromic (red) shift in the maximum absorption wavelength of the E-isomer. diva-portal.org Furthermore, these changes can enhance photoswitching performance. Both styrylbenzothiazole and styryl-N-methylbenzimidazole achieve an improved PSS ratio of 10:90 (E:Z), compared to 25:75 for the parent styrylbenzoxazole. diva-portal.org This is correlated with a lower quantum yield for the Z→E back-isomerization in the benzothiazole (22%) and N-methylbenzimidazole (18%) analogues compared to the benzoxazole (31%). diva-portal.org In some contexts, such as antimicrobial activity, the benzothiazole ring has been shown to enhance potency against specific microorganisms like Staphylococcus aureus compared to benzoxazole or benzimidazole (B57391) cores. esisresearch.org

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 2-ethenyl-1,3-benzoxazole and its derivatives. Both ¹H and ¹³C NMR are employed to verify the molecular structure, including the ethenyl (vinyl) group and the benzoxazole (B165842) core.

In ¹H NMR, the protons of the ethenyl group typically appear as doublets, and their coupling constants (J values) are crucial for determining the stereochemistry. For instance, a large coupling constant (typically around 16 Hz) for the ethenyl protons confirms a trans or (E)-configuration. The aromatic protons of the benzoxazole ring system exhibit distinct multiplet patterns that can be assigned to specific positions on the ring.

¹³C NMR spectroscopy provides complementary information, with characteristic signals for the carbons of the benzoxazole ring, the ethenyl group, and any substituents. For example, in a series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles, the chemical shifts of the ethenyl carbons and the benzoxazole carbons were found to be consistent with the proposed structures. nih.gov In some cases, two-dimensional NMR techniques like COSY, HSQC, and HMBC are utilized for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. awi.deacs.org

Dynamic NMR studies can reveal information about conformational changes or restricted rotation within the molecule. For instance, in related systems, changes in temperature have been shown to affect the NMR spectra, indicating different conformational preferences in solution. rsc.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives Note: Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. Data is representative and can vary based on solvent and specific substitution.

| Nucleus | Assignment | Chemical Shift (δ) | Multiplicity/Coupling Constant (J) | Reference |

|---|---|---|---|---|

| ¹H | Ethenyl-H (α to ring) | 6.96 | d, J = 16.1 | nih.gov |

| ¹H | Ethenyl-H (β to ring) | 7.52 | d, J = 16.1 | nih.gov |

| ¹H | Benzoxazole-H | 7.33-7.72 | m | nih.gov |

| ¹³C | Benzoxazole C=N | ~162.7 | - | nih.gov |

| ¹³C | Benzoxazole Aromatic C | 110.2-151.4 | - | nih.gov |

| ¹³C | Ethenyl C | 111.7, 126.0 | - | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to investigate the vibrational modes of this compound. These methods provide a molecular fingerprint, allowing for the identification of key functional groups and offering insights into the molecule's conformation.

Key Vibrational Modes for this compound:

C=C Stretching: The stretching vibration of the ethenyl C=C double bond typically appears in the region of 1600–1650 cm⁻¹.

C=N Stretching: The C=N stretching of the oxazole (B20620) ring is observed around 1520-1671 cm⁻¹. nih.govesisresearch.org

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C group within the benzoxazole ring are found in the 1000-1250 cm⁻¹ range. esisresearch.org

=C-H Bending: The out-of-plane bending (wagging) of the vinyl C-H bonds gives rise to a strong band, often near 957 cm⁻¹, which is characteristic of the trans configuration. nih.gov

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene (B151609) ring are observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C stretch). nih.gov

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and can be used to study conformational changes in different environments. mdpi.comamericanpharmaceuticalreview.comnih.gov For instance, changes in the intensity or position of Raman bands associated with the ethenyl or benzoxazole skeleton upon changes in temperature or solvent can indicate a shift in the conformational equilibrium. mdpi.comnih.gov The combination of IR and Raman data, often supported by computational calculations (like DFT), allows for a comprehensive assignment of the vibrational modes. esisresearch.orgnih.gov

Table 2: Characteristic IR and Raman Frequencies for this compound and Related Structures

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3126, 3109 | - | nih.gov |

| C=N Stretch (Oxazole) | 1671, 1577 | 1536 | nih.govesisresearch.org |

| C=C Stretch (Ethenyl) | 1635 | - | nih.gov |

| Aromatic C=C Stretch | 1449 | 1444 | nih.govnih.gov |

| C-O-C Asymmetric Stretch | 1144 | 1146 | esisresearch.org |

| =C-H Out-of-Plane Bend | 957 | - | nih.gov |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by strong absorptions arising from π→π* transitions due to the extended conjugated system formed by the benzoxazole ring and the ethenyl group.

The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. The conjugation between the benzoxazole system and the ethenyl moiety leads to absorption in the UV region. In some derivatives, these absorption bands can extend into the visible range. rsc.org

Emission (fluorescence) spectroscopy provides further insights into the electronic structure and excited-state properties. Many benzoxazole derivatives are known to be fluorescent. researchgate.net The study of fluorescence quantum yields and the effect of solvent polarity (solvatochromism) can reveal information about the nature of the excited state and charge transfer characteristics within the molecule. For instance, irradiation of 1,3-benzoxazole with UV light can induce photochemical reactions, leading to the formation of isomers like 2-isocyanophenol, which can be monitored by spectroscopy. uc.pt

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion (M⁺), allowing for the unambiguous determination of the molecular formula.

Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint that can be used for structural elucidation. Key fragmentation pathways for benzoxazole derivatives often involve the cleavage of bonds adjacent to the heterocyclic ring. imreblank.chlibretexts.org For this compound, fragmentation may involve the loss of the ethenyl group or cleavage of the benzoxazole ring itself. Softer ionization techniques, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), can be used to observe the molecular ion with less fragmentation. awi.descholaris.cauni-marburg.de

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique yields detailed data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry.

Computational and Theoretical Chemistry Studies of 2 Ethenyl 1,3 Benzoxazole

Density Functional Theory (DFT) Calculations for Ground State Electronic Structures

Density Functional Theory (DFT) has been employed to investigate the ground state electronic structures of 2-ethenyl-1,3-benzoxazole and its derivatives. These calculations provide insights into molecular geometry, bond lengths, bond angles, and electronic properties.

For instance, the molecular structure of various benzoxazole (B165842) derivatives has been optimized using DFT with the B3LYP functional and basis sets like 6-311++G(d,p) nih.gov. Such studies determine parameters like bond lengths, bond angles, and dihedral angles. The calculated values for similar benzoxazole derivatives have shown good agreement with experimental data from X-ray structure analysis nih.gov.

DFT calculations are also used to analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for understanding the electronic and optical properties of a molecule. For some benzoxazole derivatives, the HOMO-LUMO gap has been calculated to understand how substituents affect their electronic behavior . Natural Bond Orbital (NBO) analysis, another DFT-based method, helps in understanding hyperconjugative interactions within the molecule .

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited state properties of molecules, including this compound and its analogs. This method is used to calculate vertical absorption and emission spectra, providing insights into the electronic transitions of the molecule.

TD-DFT calculations have been performed on 1,3-benzoxazole and its substituted derivatives to determine the vertical (π→π*) absorption and emission wavelengths in different environments, such as the gas phase and in solvents like toluene (B28343) and methanol (B129727) researchgate.net. The geometry of both the ground state (S0) and the first singlet excited state (S1) are optimized to predict these transitions accurately researchgate.net. These theoretical predictions have shown good agreement with experimental data for various benzoxazole derivatives researchgate.net.

For example, in a study of 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, TD-DFT calculations using the M06-2X functional were able to predict the fluorescence wavelength with a difference of only 8–9 nm from the experimental value, and the absorption maximum with a difference of 13 nm mdpi.com. Similarly, the electronic absorption spectra of 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (B33073) (BTBB) have been computed using TD-DFT at the M06-2X/6-311++(3d, 3p) level, and the results were consistent with experimental findings tandfonline.com. These studies highlight the applicability of TD-DFT in predicting the fluorescent properties of benzoxazole derivatives mdpi.comtandfonline.com.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the conformational landscape of molecules by simulating their motion over time. This technique provides detailed information about the different shapes (conformations) a molecule can adopt and the transitions between them.

For complex biomolecular systems, MD simulations can reveal the conformational space available to a molecule, which is crucial for understanding its function frontiersin.org. Enhanced sampling methods, such as Weighted Ensemble (WE) simulations, can be employed to explore the conformational landscape more efficiently than standard MD, revealing conformations that are rarely sampled otherwise biorxiv.org. These simulations can generate a free-energy landscape, which maps the stability of different conformations biorxiv.org.

In the context of drug design, MD simulations are used to study the stability of a ligand-protein complex, confirming that the complex remains in a stable conformation throughout the simulation time researchgate.net. For benzoxazole derivatives, MD simulations have been used to investigate their interactions with biological targets and to understand the influence of solvents, like water, on their behavior esisresearch.org. The analysis of these simulations can be performed using tools that cluster the conformations and build Markov State Models to describe the transitions between different conformational states mdpi.com.

Quantum Chemical Analysis of Reaction Pathways and Energetics

Quantum chemical methods are instrumental in elucidating the reaction pathways and energetics of chemical transformations involving this compound and related compounds. These computational studies provide a molecular-level understanding of reaction mechanisms, transition states, and the factors that control selectivity.

For instance, the mechanism of copper-catalyzed asymmetric addition of Grignard reagents to quinolines, a related N-heteroaromatic system, has been investigated using DFT acs.org. These studies can identify the active catalytic species and rationalize the observed regioselectivity by comparing the energy profiles of different reaction pathways acs.org. Similarly, the regioselectivity of cycloaddition reactions involving related heterocyclic compounds has been explored using quantum chemical calculations, which can challenge and refine previously proposed mechanisms mdpi.com.

Quantum chemical studies have also been used to uncover unprecedented reaction pathways. For example, a combined experimental and quantum chemical study of the reaction between 2-bromomethyl-1,3-thiaselenole and 1,3-benzothiazole-2-thiol (B7764131) revealed a stepwise reaction proceeding through different reactive centers of a seleniranium intermediate nih.gov. These calculations can predict the formation of various products and intermediates, guiding the development of regioselective synthetic methods nih.gov. Furthermore, theoretical investigations have been conducted on the cascade benz annulation reactions for the synthesis of naphthooxazoles, providing insights into the role of catalysts and the energetics of each step in the reaction sequence actascientific.comactascientific.com.

Prediction of Spectroscopic Parameters and Spectroscopic-Computational Correlation

Computational chemistry plays a vital role in predicting spectroscopic parameters for this compound and its derivatives, and in correlating these predictions with experimental data. This synergy between theory and experiment is crucial for structural elucidation and understanding molecular properties.

DFT calculations are widely used to predict vibrational spectra (IR and Raman). For example, the vibrational wavenumbers of benzoxazole derivatives have been calculated using the B3LYP functional with the 6-311++G(d,p) basis set, and the theoretical data often shows good agreement with experimental spectra after applying a scaling factor nih.govesisresearch.org. Such studies aid in the assignment of vibrational modes, including the characteristic ring breathing modes of the phenyl rings esisresearch.org.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method, providing further support for structural assignments researchgate.net. TD-DFT is the method of choice for predicting electronic absorption and emission spectra (UV-Vis and fluorescence) researchgate.netmdpi.comtandfonline.com. The calculated excitation energies and oscillator strengths can be compared with experimental spectra to understand the electronic transitions. For instance, studies on 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole and 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene have demonstrated a close match between TD-DFT-calculated and experimentally measured fluorescence and absorption wavelengths mdpi.comtandfonline.com.

Solvent Effects on Electronic Structure and Reactivity via Continuum Solvation Models

The surrounding solvent can significantly influence the electronic structure and reactivity of a molecule. Continuum solvation models are a class of computational methods that account for these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant.

The Polarizable Continuum Model (PCM) and the Solvation Model on Density (SMD) are two commonly used continuum solvation models researchgate.netnumberanalytics.comfaccts.de. These models can be used in conjunction with DFT and TD-DFT calculations to predict how solvent polarity affects molecular properties. For example, TD-DFT calculations incorporating PCM have been used to study the absorption and emission spectra of 1,3-benzoxazole derivatives in solvents like toluene and methanol researchgate.net.

These models can calculate the free energy of solvation, which is the energy change associated with transferring a molecule from the gas phase to a solvent. Studies have shown that for some molecules, the solvation free energies calculated with PCM increase with the dielectric constant of the solvent, while the opposite trend can be observed with the SMD model researchgate.net. Solvent models are also crucial for studying reaction mechanisms in solution, as they can affect the energies of reactants, products, and transition states, thereby influencing reaction rates researchgate.net. The choice of the continuum model and its parameters is important for obtaining results that are qualitatively and sometimes quantitatively in agreement with experimental observations molcas.org.

Applications of 2 Ethenyl 1,3 Benzoxazole in Materials Science and Polymer Chemistry

Design and Synthesis of Photoactive and Fluorescent Materials

The benzoxazole (B165842) ring system is a well-established fluorophore. Its derivatives are often characterized by strong fluorescence, making them suitable for applications in photoactive materials. While extensive data on the homopolymer of 2-ethenyl-1,3-benzoxazole is not widely available, the properties of related benzoxazole-containing compounds and molecules suggest that its polymers would exhibit significant potential in this area. For instance, carbazole-based vinyl-benzoxazole derivatives have been shown to self-assemble into organogels, demonstrating the potential for creating new soft materials with tunable properties. researchgate.net

The photophysical properties of benzoxazole derivatives are highly dependent on their chemical environment and substitution patterns. Generally, they exhibit absorption in the UV region and emission in the blue part of the visible spectrum. The incorporation of such fluorophores into a polymer chain can lead to materials with unique solid-state emission properties, which are crucial for various optical applications.

Table 1: Illustrative Photophysical Properties of Related Benzoxazole-Based Fluorophores Note: This table presents data for analogous compounds to illustrate the typical photophysical characteristics of the benzoxazole core, as specific data for poly(this compound) is limited.

| Compound Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Application Area |

| 2-Substituted Benzoxazoles | ~300-350 nm | ~350-450 nm | Fluorescent Brighteners |

| Donor-Acceptor Benzoxadiazoles | ~419 nm | ~495 nm | Fluorophores, Probes |

| Carbazole-Vinyl-Benzoxazoles | Not specified | Not specified | Organogels, Soft Materials researchgate.net |

Polymers containing aromatic and heterocyclic pendant groups are frequently used in the fabrication of organic light-emitting diodes (OLEDs). For example, poly(N-vinyl carbazole) is a widely studied material used as a host in phosphorescent OLEDs due to its charge-transporting capabilities. researchgate.net Given the fluorescent nature of the benzoxazole moiety, polymers and copolymers of this compound could potentially be developed as blue-emitting materials or as host materials for other emissive dopants in OLED devices.

The rigid benzoxazole group could enhance the thermal stability and morphological integrity of the emissive layer, which are critical factors for device longevity and performance. Furthermore, the synthesis of copolymers allows for the fine-tuning of electronic properties, such as charge injection and transport, by combining this compound with other functional monomers. researchgate.net As luminescent probes, the fluorescence of the benzoxazole unit can be sensitive to the local environment, making its polymers candidates for chemical sensing applications.

In the field of organic photovoltaics (OPVs), donor-acceptor (D-A) conjugated copolymers are essential for efficient light harvesting and charge separation. While this compound itself is not a traditional conjugated monomer for main-chain polymers, it could be incorporated into polymer systems for OPVs in several ways.

Copolymers based on related heterocyclic structures, such as 2,1,3-benzothiadiazole, have been successfully used as acceptor units in low-bandgap polymers for solar cells. scispace.com It is conceivable that copolymers of this compound with electron-donating vinyl monomers could be designed to function within the active layer of a solar cell. The benzoxazole unit could influence the electronic energy levels (HOMO/LUMO) and morphology of the bulk heterojunction film, thereby affecting device parameters like open-circuit voltage (Voc) and short-circuit current (Jsc).

Advanced Polymerization Studies

The presence of the vinyl group allows this compound to undergo addition polymerization through various mechanisms, leading to polymers with the benzoxazole moiety as a pendant group. This approach differs significantly from condensation polymers where the heterocycle is part of the polymer backbone. mdpi.com

Radical Polymerization: Free-radical polymerization is a versatile method applicable to a wide range of vinyl monomers. nih.gov It can be initiated by thermal or photochemical decomposition of initiators like benzoyl peroxide or AIBN. The polymerization of this compound via this mechanism would produce a polymer with an aliphatic carbon backbone. The kinetics and outcome of the polymerization can be influenced by the reaction conditions, including temperature, solvent, and initiator concentration. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could be employed to synthesize polymers with well-defined molecular weights and low polydispersity, as has been demonstrated for other vinyl heterocycles like 2-vinylpyridine. frontiersin.org

Ionic Polymerization: Cationic polymerization of vinyl monomers is typically effective for those with electron-donating groups that can stabilize the propagating carbocation. While the benzoxazole group is not a strong electron donor, the polymerization of related vinyl ethers proceeds via a cationic mechanism. researchgate.net Anionic polymerization, conversely, requires monomers with electron-withdrawing groups to stabilize a propagating carbanion. The electronic nature of the benzoxazole substituent would determine its suitability for either of these mechanisms. The stringent, high-purity conditions required for ionic polymerizations are a key consideration for this approach.

Copolymerization is a powerful strategy to create materials that combine the properties of multiple monomers. This compound can be copolymerized with common vinyl monomers such as styrene (B11656), methyl methacrylate, or other functional monomers to tailor the final properties of the macromolecule. For instance, copolymerization with styrene could yield a thermoplastic with higher thermal stability and modified optical properties compared to polystyrene alone. rsc.orgscispace.com

The synthesis of such copolymers could be achieved through free-radical methods, where monomer reactivity ratios would dictate the copolymer composition and sequence distribution. Characterization of the resulting copolymers would involve techniques like Nuclear Magnetic Resonance (NMR) for composition analysis, Gel Permeation Chromatography (GPC) for molecular weight and distribution, and Differential Scanning Calorimetry (DSC) to determine thermal transitions.

Table 2: Potential Copolymer Systems and Characterization Methods

| Comonomer | Potential Polymerization Method | Key Properties to Investigate | Primary Characterization Techniques |

| Styrene | Free Radical (e.g., RAFT) | Thermal Stability (Tg), Refractive Index, Luminescence | NMR, GPC, DSC, UV-Vis/Fluorescence Spectroscopy |

| Methyl Methacrylate | Free Radical | Optical Clarity, Mechanical Properties, Tg | NMR, GPC, DSC, DMA |

| N-vinylcarbazole | Free Radical, Cationic | Photoconductivity, Charge Transport, Emissive Properties | NMR, GPC, Cyclic Voltammetry, Spectroelectrochemistry |

| Vinylbenzyl chloride | Free Radical | Post-polymerization functionalization capability | NMR, GPC, FTIR |

The incorporation of this compound units as pendant groups is expected to impart several key characteristics to the resulting polymers.

Thermal Stability: The rigid, aromatic benzoxazole ring is inherently stable at high temperatures. Its presence as a side chain is predicted to increase the glass transition temperature (Tg) of the polymer due to restricted chain mobility. This would result in materials with a higher service temperature compared to polymers with non-aromatic side chains. Polybenzoxazine-based materials, for example, are known for their exceptional thermal resistance. nih.gov

Mechanical Properties: The stiffness of the benzoxazole group could enhance the tensile strength and modulus of the host polymer. However, it might also increase brittleness, a factor that can be balanced through copolymerization with monomers that impart flexibility.

Solubility and Processing: The bulky, aromatic side group may decrease the solubility of the polymer in common organic solvents compared to simpler analogues like polystyrene. This could necessitate the use of more aggressive solvents for processing but may also confer enhanced chemical resistance to the final material.

Optical Properties: The primary influence would be the introduction of fluorescence. The pendant benzoxazole groups would act as independent chromophores, potentially leading to materials with strong blue luminescence in solution and in the solid state, a desirable property for the applications outlined in section 6.1.

Development of Chemical Sensors and Chemo-sensing Systems

The benzoxazole core is a well-established fluorophore, and its derivatives are frequently employed in the design of fluorescent chemosensors. These sensors operate on principles such as Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF), enabling the detection of various analytes, including metal ions and biothiols. While research on this compound itself is specific, the broader class of benzoxazole-containing sensors provides a strong basis for its potential in this area.

The incorporation of a vinyl group at the 2-position of the benzoxazole ring can influence the electronic properties of the molecule, potentially enhancing its sensitivity and selectivity as a sensor. The vinyl group can extend the π-conjugation of the benzoxazole system, which can affect the absorption and emission spectra of the molecule, making it a more versatile platform for sensor design.

For instance, benzoxazole-based fluorescent sensors have been successfully developed for the detection of metal ions such as Zn²⁺ and Cd²⁺. mdpi.com In these systems, the benzoxazole moiety acts as the signaling unit, while a separate binding unit coordinates with the target metal ion. This coordination event modulates the fluorescence of the benzoxazole, leading to a detectable signal. A notable example is a macrocyclic ligand incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore, which demonstrates selective detection of Zn²⁺ and Cd²⁺ in an aqueous medium through a CHEF effect. mdpi.com

Furthermore, new fluorescent probes based on benzoxazole-alanine derivatives have been synthesized for the detection of metal ions like Cu(II), Ni(II), and Hg(II) through a fluorescence quenching mechanism. nih.gov While not containing an ethenyl group, these studies underscore the versatility of the benzoxazole core in sensor applications. The vinyl group in this compound offers a site for polymerization, allowing for the creation of sensory polymer films or nanoparticles, where the benzoxazole units are tethered to a polymer backbone, potentially leading to more robust and reusable sensing systems.

| Sensor Type | Target Analyte | Sensing Mechanism | Key Findings |

| Macrocyclic Benzoxazole Ligand | Zn²⁺, Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Selective detection in aqueous media with a notable fluorescence enhancement upon metal ion coordination. mdpi.com |

| Benzoxazole-Alanine Derivatives | Cu(II), Ni(II), Hg(II) | Fluorescence Quenching | The probes respond to specific metal ions via a quenching effect, indicating the potential for selective detection. nih.gov |

| 2-(2′-aminophenyl)benzoxazole-based sensor | Zn²⁺ | OFF-ON Fluorescence | Demonstrates high sensitivity and selectivity for Zn²⁺ with a significant fluorescence enhancement upon chelation. rsc.org |

Role in Advanced Catalytic Systems as Ligands or Components

The nitrogen atom in the oxazole (B20620) ring of this compound can act as a coordination site for metal ions, suggesting its potential use as a ligand in catalysis. While the direct application of this compound as a ligand in advanced catalytic systems is an emerging area of research, related oxazole-containing compounds have shown promise.

For example, vanadium complexes with ligands containing 1,3-oxazole and 4,5-dihydro-1,3-oxazole structural units have been synthesized and found to be active catalysts for ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the oxazole ligand was found to significantly impact the catalytic performance and the properties of the resulting polymers. mdpi.com This suggests that the electronic and steric properties of this compound could be tuned to create efficient catalytic systems.

The vinyl group of this compound also introduces the possibility of its use as a monomer or comonomer in the synthesis of catalytically active polymers. The polymerization of the vinyl group can lead to the formation of a polymer backbone with pendant benzoxazole units. These benzoxazole moieties could then be used to chelate metal ions, creating a heterogeneous catalyst that is easily recoverable and reusable.

Research on metal complexes with benzimidazole (B57391) derivatives, which are structurally similar to benzoxazoles, has shown that these complexes can exhibit significant antibacterial and potential anti-cancer activities, which are related to their catalytic functions in biological systems. nih.gov This further supports the potential for benzoxazole-metal complexes to be catalytically active.

| Catalyst System | Application | Role of Benzoxazole/Oxazole | Key Findings |

| Vanadium complexes with oxazole-oxazoline ligands | Ethylene polymerization and copolymerization | Ligand for the vanadium center | The ligand structure significantly influences catalytic activity and polymer properties. mdpi.com |

| Metal complexes of 2-trifluoroacetonylbenzoxazole | Antibacterial agents | Ligand for various metal ions (Zn, Cu, Ni, etc.) | Metal complexes often show enhanced biological (catalytic) activity compared to the free ligand. nih.gov |

Applications in Optical Brighteners and Dyes

One of the most well-established applications of benzoxazole derivatives is in the field of optical brighteners, also known as fluorescent whitening agents. These compounds function by absorbing light in the ultraviolet region of the spectrum and re-emitting it in the blue region of the visible spectrum. This emitted blue light counteracts the natural yellow cast of many materials, making them appear whiter and brighter.

The extended π-conjugation provided by the ethenyl bridge in structures related to this compound is crucial for this effect. Stilbenyl benzoxazoles, which contain a central ethenyl group linking two benzoxazole or a benzoxazole and a phenyl group, are a prominent class of optical brighteners. fibre2fashion.com These compounds are particularly effective for synthetic fibers like polyesters and polyamides. fibre2fashion.com

A key example is the class of nonionic stilbenyl benzoxazoles, which are suitable for high-temperature application methods used for synthetic fibers. fibre2fashion.com The 5-methyl-benzoxazol-2-yl group, in particular, is a common component in whiteners for polyester (B1180765) due to its good light fastness. fibre2fashion.com

The general principle of these optical brighteners is the absorption of UV light (around 300-400 nm) and the emission of visible blue light (around 400-500 nm). obachemical.com This fluorescence masks the inherent yellowness of the substrate, resulting in a whiter appearance.

| Compound Class | Application | Mechanism of Action | Key Features |

| Stilbenyl benzoxazoles | Optical brighteners for synthetic fibers (polyester, polyamide) | Absorb UV light and emit blue light, enhancing whiteness. fibre2fashion.com | High light fastness and suitable for high-temperature application processes. fibre2fashion.com |

| Heteroaryl ethylenes | Fluorescent whitening of synthetic fibers | The heterocyclic group intensifies fluorescence and shifts the emission to longer wavelengths. fibre2fashion.com | Nonionic nature makes them suitable for polyesters, polyamides, and cellulose (B213188) acetate. fibre2fashion.com |

In addition to optical brighteners, the fluorescent properties of benzoxazole derivatives make them valuable as dyes. The specific color and fluorescence characteristics can be tuned by modifying the substituents on the benzoxazole ring and the conjugated system. The ethenyl group in this compound provides a handle for such modifications, allowing for the synthesis of a wide range of dyes with tailored optical properties.

Specialized Reactivity Studies and Interfacial Phenomena

Interactions with Photosynthetic Systems: Mechanism of Electron Transport Inhibition in Chloroplasts

Derivatives of 2-ethenyl-1,3-benzoxazole have been identified as inhibitors of photosynthetic electron transport (PET) in chloroplasts. nih.govscilit.comjazindia.com The primary site of action for these compounds is located on the donor side of photosystem II (PS II), a critical component of the photosynthetic machinery responsible for water oxidation and plastoquinone (B1678516) reduction. nih.govscilit.comnih.gov

The inhibitory activity of these compounds is influenced by the nature and position of substituents on the ethenyl and benzoxazole (B165842) moieties. For instance, a study involving a series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles demonstrated that ortho-substituted compounds exhibit higher PET-inhibiting activity compared to their para-substituted counterparts. nih.govscilit.com Specifically, 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzoxazole was found to be the most potent inhibitor in the series, with an IC50 value of 76.3 μmol/L. nih.govscilit.comnih.gov In contrast, the activity of para-substituted derivatives was significantly lower. nih.govscilit.com

The mechanism of inhibition involves the reversible binding of the benzoxazole derivatives to a specific site within the PS II complex, thereby blocking the flow of electrons. This disruption of the electron transport chain ultimately hinders the process of photosynthesis. nih.gov The structure-activity relationship suggests that both the electronic properties and the steric bulk of the substituents play a crucial role in determining the inhibitory potency of these compounds. nih.govresearchgate.net

Table 1: Photosynthetic Electron Transport (PET) Inhibition by 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazole Derivatives

| Compound | Substituent Position | IC50 (μmol/L) |

|---|---|---|

| 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzoxazole | ortho | 76.3 |

| 2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1,3-benzoxazole | - | 777.5 |

IC50 represents the concentration causing 50% inhibition of PET in spinach chloroplasts. Data sourced from Imramovsky et al. (2014). nih.gov

Surface Chemistry and Adsorption Phenomena

The surface chemistry and adsorption characteristics of benzoxazole derivatives are integral to understanding their interactions in various environments. Adsorption, the accumulation of molecules on a surface, can occur through two primary mechanisms: physisorption, involving weak van der Waals forces, and chemisorption, which entails the formation of strong chemical bonds. unacademy.comscribd.com

In the context of this compound and its derivatives, adsorption phenomena have been observed, although not always as the dominant process in electrochemical studies. esisresearch.org For instance, in the electrochemical reduction of some 2,5-disubstituted benzoxazoles, tests for weak adsorption effects did not show significant contributions from this phenomenon. esisresearch.org

However, in other applications, the adsorption characteristics are more pronounced. For example, the synthesis of benzoxazole derivatives can be facilitated by catalysts supported on materials with high surface areas, such as nano-silica, where adsorption of reactants onto the catalyst surface is a key step. biolmolchem.com The efficiency of such catalytic processes often depends on the surface properties of the support material. ijpbs.com

The study of adsorption isotherms, which describe the equilibrium between the amount of adsorbate on the adsorbent and its concentration in the surrounding medium, provides valuable insights. kau.edu.sa The Freundlich adsorption isotherm is one model used to describe such relationships, particularly for physical adsorption. iitk.ac.in Factors such as temperature and pressure significantly influence the extent of adsorption; for physical adsorption, an increase in pressure generally leads to increased adsorption, while an increase in temperature has the opposite effect. iitk.ac.in

Self-Assembly and Supramolecular Interactions of Ethenyl-Benzoxazole Derivatives

The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is known as self-assembly, a fundamental concept in supramolecular chemistry. Benzoxazole derivatives, including those with ethenyl groups, can participate in such interactions, leading to the formation of complex supramolecular architectures.

Key intermolecular forces driving the self-assembly of these compounds include hydrogen bonding and π-π stacking interactions. rsc.org For example, studies on benzoxazole-substituted phthalocyanines have shown that intermolecular hydrogen bonds can dictate the aggregation mode, leading to the formation of specific "head-to-tail" J-aggregates or "face-to-face" H-aggregates. rsc.org

In the context of ethenyl-benzoxazole derivatives, the planar aromatic benzoxazole ring and the ethenyl bridge provide opportunities for π-π stacking, where the electron clouds of adjacent molecules interact favorably. The presence of specific functional groups can introduce hydrogen bonding capabilities, further directing the self-assembly process.

The self-assembly of a (benzothiazolyl)ethenylbenzocrown ether, a structurally related compound, into a sandwich-like complex with metal ions demonstrates the intricate control that can be achieved over supramolecular structures. diva-portal.org In this case, the arrangement of the ethenyl-linked aromatic systems is crucial for the formation of the complex. diva-portal.org Similarly, the design of supramolecular organocatalysts can involve benzoxazole moieties that interact with other components through non-covalent bonds to create a specific catalytic environment. researchgate.net The study of these interactions is essential for the development of new functional materials and catalytic systems based on ethenyl-benzoxazole scaffolds.

Future Research Trajectories and Interdisciplinary Outlook

The unique chemical structure of 2-ethenyl-1,3-benzoxazole, featuring a reactive vinyl group attached to a stable, aromatic benzoxazole (B165842) core, positions it as a promising building block for next-generation materials. Future research is poised to expand its utility beyond current applications by integrating it into advanced manufacturing processes, exploring novel molecular architectures, and leveraging powerful computational tools for rational design. This interdisciplinary approach will be crucial for unlocking the full potential of ethenyl-benzoxazole systems in materials science and engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.